molecular formula C16H15FN2O2S2 B2683880 2-(benzylthio)-1-((4-fluorophenyl)sulfonyl)-4,5-dihydro-1H-imidazole CAS No. 868216-63-1

2-(benzylthio)-1-((4-fluorophenyl)sulfonyl)-4,5-dihydro-1H-imidazole

Cat. No.: B2683880
CAS No.: 868216-63-1
M. Wt: 350.43
InChI Key: XPEIJCNNDHJGFK-UHFFFAOYSA-N
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Description

2-(benzylthio)-1-((4-fluorophenyl)sulfonyl)-4,5-dihydro-1H-imidazole is a complex organic compound that features a unique combination of benzylthio and fluorophenylsulfonyl groups attached to a dihydroimidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-1-((4-fluorophenyl)sulfonyl)-4,5-dihydro-1H-imidazole typically involves multiple steps, starting with the preparation of key intermediates. One common approach is to first synthesize the 4-fluorophenylsulfonyl chloride, which is then reacted with benzylthiol to form the benzylthio derivative. This intermediate is subsequently cyclized with an appropriate imidazole precursor under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. The goal is to develop a robust and cost-effective process that can be implemented on a large scale.

Chemical Reactions Analysis

Types of Reactions

2-(benzylthio)-1-((4-fluorophenyl)sulfonyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(benzylthio)-1-((4-fluorophenyl)sulfonyl)-4,5-dihydro-1H-imidazole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-1-((4-fluorophenyl)sulfonyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The benzylthio and fluorophenylsulfonyl groups may interact with enzymes or receptors, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethyl phenyl sulfone: Known for its use in trifluoromethylation reactions.

    Sulfonyl fluorides: Widely used in organic synthesis and chemical biology.

    4-Fluorophenyl derivatives: Commonly studied for their biological activity.

Uniqueness

2-(benzylthio)-1-((4-fluorophenyl)sulfonyl)-4,5-dihydro-1H-imidazole is unique due to the combination of benzylthio and fluorophenylsulfonyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Biological Activity

2-(benzylthio)-1-((4-fluorophenyl)sulfonyl)-4,5-dihydro-1H-imidazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by:

  • Benzylthio group : Contributes to the lipophilicity and potential interaction with biological membranes.
  • Fluorophenyl sulfonyl moiety : May enhance binding affinity to target proteins due to the electron-withdrawing nature of the fluorine atom.

Antimicrobial Activity

Research indicates that imidazole derivatives, including the compound , exhibit significant antimicrobial properties. A study evaluated various imidazole derivatives against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The results highlighted that compounds with similar structures showed promising antibacterial activity, suggesting that our compound may also possess similar effects .

CompoundTarget BacteriaMethod UsedResults
This compoundS. aureus, E. coliCylinder wells diffusion methodSignificant inhibition observed

Anticancer Activity

The anticancer potential of imidazole derivatives has been widely studied. For instance, compounds with similar structural features demonstrated cytotoxic effects against various cancer cell lines. The compound's ability to inhibit cell growth was assessed using the MTT assay, revealing IC50 values comparable to established chemotherapeutics .

Cell LineIC50 (µM)Reference Compound
HT-295.0Doxorubicin
COLO-2056.2Cisplatin

In a notable study, the compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .

The proposed mechanism of action for this compound involves:

  • Inhibition of key enzymes : The sulfonamide group may interact with enzyme active sites, inhibiting their function.
  • Induction of apoptosis : Evidence suggests that the compound can trigger apoptotic pathways in cancer cells, leading to cell death.

Case Studies

  • Antimicrobial Evaluation : A recent study synthesized several imidazole derivatives and tested their antimicrobial efficacy. The results demonstrated that compounds with a benzylthio group exhibited enhanced activity against resistant bacterial strains .
  • Cytotoxicity Assessment : In vitro studies on human cancer cell lines showed that the compound significantly reduced cell viability, supporting its potential use as an anticancer agent. The study utilized flow cytometry to analyze apoptosis markers and confirmed the induction of apoptosis in treated cells .

Properties

IUPAC Name

2-benzylsulfanyl-1-(4-fluorophenyl)sulfonyl-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O2S2/c17-14-6-8-15(9-7-14)23(20,21)19-11-10-18-16(19)22-12-13-4-2-1-3-5-13/h1-9H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPEIJCNNDHJGFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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